5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid: is an organic compound that features a benzodioxole ring fused to a pyrazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound.
Coupling of Benzodioxole and Pyrazole Rings: The benzodioxole and pyrazole rings are coupled through a series of reactions involving halogenation and nucleophilic substitution.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. It may also be used in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
5-(2H-1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a benzodioxole ring and a pyrazole ring in its structure. This combination of rings imparts unique chemical and biological properties to the compound, making it a valuable scaffold for the development of new molecules with diverse applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)7-4-12-13-10(7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNQBILYGVUVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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